KDU691

描述

准备方法

KDU691 是一种咪唑并吡嗪衍生物。 This compound 的工业生产通常涉及在受控条件下进行多步有机合成,以确保高纯度和产率 .

化学反应分析

KDU691 会发生各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 该化合物可以被还原形成还原衍生物。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂 。由这些反应形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Efficacy Against Different Stages of Plasmodium

KDU691 has been tested against various stages of the Plasmodium life cycle, including blood stage schizonts, gametocytes, and liver stages. The following table summarizes its inhibitory activity against different Plasmodium species:

| Compound | Target Species | IC50 (nM) | Stage |

|---|---|---|---|

| This compound | Plasmodium falciparum | 23.19 | Blood stage |

| This compound | Plasmodium ovale | 56.34 | Blood stage |

| Tafenoquine | Plasmodium falciparum | 1.4 | Blood and liver stages |

| Atovaquone | Plasmodium falciparum | 3 | Blood stage |

| Lumefantrine | Plasmodium falciparum | 60 | Asexual blood stages |

This table illustrates this compound's potent activity against both P. falciparum and P. ovale, making it a promising candidate for treating diverse malaria infections.

Case Studies

-

In Vitro Studies on DP-Rings :

A study evaluated the activity of this compound against DP-rings derived from P. falciparum. Results indicated that while this compound had no inhibitory effect on normal rings, it effectively killed DP-rings at concentrations as low as 1.4 µM. The study highlighted that this selective killing is linked to the PI4K signaling pathway, emphasizing this compound's potential in overcoming artemisinin resistance . -

Comparative Susceptibility :

In a comparative study involving multiple antimalarial drugs, this compound was shown to outperform other compounds like tafenoquine and atovaquone in its ability to inhibit DP-rings specifically. This study provided evidence that this compound could be an essential tool in managing malaria cases where traditional therapies fail due to resistance mechanisms . -

Clinical Isolate Testing :

Clinical isolates of P. falciparum were tested to assess the effectiveness of this compound in real-world scenarios. The results confirmed that this compound maintained its selective activity against DP-rings even in genetically diverse populations of the parasite, reinforcing its potential application in clinical settings .

作用机制

KDU691 通过抑制磷脂酰肌醇-4-OH 激酶 (PI4K) 来发挥其作用。 这种抑制会破坏 PI4K 信号通路,该通路对于恶性疟原虫的存活和复制至关重要 。 通过靶向该通路,this compound 有效地杀死了疟疾寄生虫,包括对其他治疗方法耐药的菌株 .

相似化合物的比较

KDU691 在针对 PI4K 的高特异性和效力方面是独一无二的。类似的化合物包括:

LMV599: 另一种 PI4K 抑制剂,具有类似的预防特性,但在根治方面效果不佳.

KDU731: 一种吡唑并嘧啶衍生物,也靶向 PI4K 并显示出有效的抗疟疾活性.

This compound 由于其对二氢青蒿素预处理的恶性疟原虫环状期寄生虫的高效力而脱颖而出,使其成为对抗疟疾的宝贵工具 .

生物活性

KDU691 is an imidazopyrazine compound that has garnered attention for its selective inhibitory effects on various stages of the Plasmodium life cycle, particularly in the context of malaria treatment. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy against different Plasmodium species, and potential for blocking transmission.

This compound primarily targets phosphatidylinositol 4-kinase (PI4K), a crucial enzyme in the lipid signaling pathway of Plasmodium spp. The inhibition of PI4K disrupts critical cellular processes, leading to the selective death of certain parasite stages, particularly the developmentally arrested DP-rings. Research indicates that this compound has no significant effect on normal ring-stage parasites but is highly effective against DP-rings, which are more susceptible due to their reliance on PI4K signaling for survival .

Table 1: Inhibitory Concentrations (IC) of this compound Against Different Plasmodium Stages

| Parasite Stage | IC50 (nM) | Reference |

|---|---|---|

| DP-rings | 1.4 | |

| Liver stages (P. berghei) | 196 | |

| Asexual blood stages (P. vivax) | 69 | |

| Gametocytes | 220 |

Efficacy Against Plasmodium Species

This compound has demonstrated significant efficacy across multiple Plasmodium species, including P. falciparum, P. vivax, and P. berghei. In vitro studies show that this compound maintains low IC50 values, indicating potent antiparasitic activity. For instance, against field isolates of P. vivax, the mean IC50 was approximately 69 nM, comparable to its activity against P. falciparum with an IC50 of about 118 nM .

Case Study: Efficacy in Animal Models

In a notable study involving mice infected with P. berghei, this compound was administered prophylactically at a dose of 7.5 mg/kg. This single dose provided complete protection from infection by sporozoites expressing luciferase, demonstrating this compound's potential as a prophylactic agent . Furthermore, when administered post-infection, this compound effectively eliminated established liver-stage infections within 48 hours, showcasing its rapid action against developing parasites .

Transmission-Blocking Potential

This compound's ability to inhibit gametocyte viability is crucial for malaria control efforts aimed at reducing transmission to mosquito vectors. In studies assessing its impact on gametocytes, this compound showed a dose-dependent reduction in viability with an IC50 around 220 nM . Additionally, it significantly decreased gamete formation and oocyst densities in mosquito feeding assays, indicating strong transmission-blocking potential .

Table 2: Transmission-Blocking Activity of this compound

属性

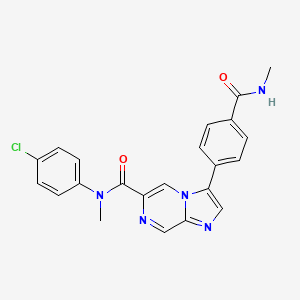

IUPAC Name |

N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O2/c1-24-21(29)15-5-3-14(4-6-15)19-11-26-20-12-25-18(13-28(19)20)22(30)27(2)17-9-7-16(23)8-10-17/h3-13H,1-2H3,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMFFISSODJRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C(=O)N(C)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。